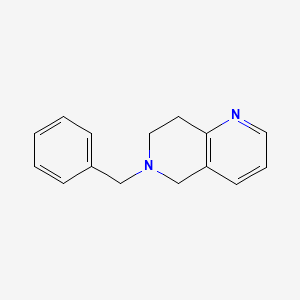

6-Benzyl-5,6,7,8-tetrahydro-1,6-naphthyridine

Description

Properties

IUPAC Name |

6-benzyl-7,8-dihydro-5H-1,6-naphthyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16N2/c1-2-5-13(6-3-1)11-17-10-8-15-14(12-17)7-4-9-16-15/h1-7,9H,8,10-12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OGXKXWUYFHASPY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC2=C1N=CC=C2)CC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30226458 | |

| Record name | 1,6-Naphthyridine, 5,6,7,8-tetrahydro-6-(phenylmethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30226458 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

224.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

75510-02-0 | |

| Record name | 1,6-Naphthyridine, 5,6,7,8-tetrahydro-6-(phenylmethyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0075510020 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,6-Naphthyridine, 5,6,7,8-tetrahydro-6-(phenylmethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30226458 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 6-Benzyl-5,6,7,8-tetrahydro-1,6-naphthyridine: Core Properties and Scientific Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 5,6,7,8-tetrahydro-1,6-naphthyridine scaffold is a privileged heterocyclic motif that has garnered significant attention in medicinal chemistry due to its presence in a variety of biologically active compounds. This technical guide focuses on a key derivative, 6-Benzyl-5,6,7,8-tetrahydro-1,6-naphthyridine, providing a comprehensive overview of its fundamental properties, synthesis, and potential applications in drug discovery. While specific experimental data for this exact molecule is limited in publicly available literature, this guide synthesizes information from closely related analogues and the core scaffold to offer valuable insights for researchers in the field. The narrative emphasizes the causality behind synthetic choices and the importance of this structural framework in the development of novel therapeutics.

Introduction: The Significance of the Tetrahydro-1,6-naphthyridine Core

Naphthyridines, bicyclic heterocyclic compounds containing two nitrogen atoms, represent a versatile class of molecules with a broad spectrum of biological activities, including anticancer, anti-infective, and neurological effects.[1][2] The partially saturated 5,6,7,8-tetrahydro-1,6-naphthyridine core, in particular, serves as a crucial building block in the design of compounds targeting various physiological pathways. Its conformational flexibility, combined with the presence of a basic nitrogen atom, allows for diverse chemical modifications and targeted interactions with biological macromolecules.

The introduction of a benzyl group at the 6-position, affording this compound, is a strategic modification aimed at exploring structure-activity relationships (SAR). The benzyl moiety can engage in various non-covalent interactions, such as pi-stacking and hydrophobic interactions, with biological targets, potentially enhancing binding affinity and modulating pharmacological activity. This guide will delve into the known and inferred properties of this specific derivative, providing a foundational understanding for its further investigation and utilization in drug development programs.

Physicochemical Properties

| Property | Value/Information | Source/Basis |

| Molecular Formula | C₁₅H₁₆N₂ | [3][4] |

| Molecular Weight | 224.30 g/mol | [4] |

| Appearance | Likely a solid at room temperature. | Inferred from related compounds. |

| Melting Point | Not available. A related compound, 6-benzyl-5,6,7,8-tetrahydro-1,6-naphthyridin-2(1H)-one, is a solid.[3] | [3] |

| Boiling Point | Not available. A related chloro-derivative has a boiling point of 373°C at 760 mmHg.[5] | [5] |

| Solubility | Expected to be soluble in organic solvents like methanol, ethanol, and DMSO. Aqueous solubility is likely pH-dependent due to the basic nitrogen atom. | General chemical principles. |

| pKa | Not available. A predicted pKa for a related aldehyde derivative is 5.59 ± 0.20, suggesting the tetrahydro-1,6-naphthyridine core is basic. | [6] |

Synthesis and Characterization

While a specific protocol for the synthesis of this compound is not explicitly detailed in the literature, a rational and efficient synthesis can be designed based on established methodologies for the construction of the core scaffold and subsequent N-alkylation.

Retrosynthetic Analysis and Proposed Synthetic Workflow

A logical approach to the synthesis involves the initial construction of the 5,6,7,8-tetrahydro-1,6-naphthyridine core, followed by the introduction of the benzyl group at the N-6 position.

Caption: Retrosynthetic analysis of this compound.

Synthesis of the 5,6,7,8-Tetrahydro-1,6-naphthyridine Scaffold

Recent advancements have led to efficient and asymmetric syntheses of the tetrahydro-1,6-naphthyridine scaffold, which is a key intermediate in the production of potent therapeutic agents like the RORγt inverse agonist, TAK-828F.[7][8] One notable method involves an atom-economical Heck-type vinylation of a chloropyridine, followed by an unprecedented ammonia-mediated formation of the dihydronaphthyridine and a subsequent enantioselective transfer hydrogenation.[7][8] Another established method utilizes an intramolecular cobalt-catalyzed [2 + 2 + 2] cyclization.[9][10]

A more classical approach, the Pictet-Spengler reaction, has also been employed to generate the tetrahydronaphthyridine ring system.[7]

Proposed Protocol for N-Benzylation

The introduction of the benzyl group onto the secondary amine at the 6-position of the tetrahydro-1,6-naphthyridine core can be achieved through standard N-alkylation procedures.

Step-by-Step Methodology:

-

Dissolution: Dissolve 5,6,7,8-tetrahydro-1,6-naphthyridine (1 equivalent) in a suitable aprotic solvent such as acetonitrile or dimethylformamide (DMF).

-

Base Addition: Add a non-nucleophilic base, such as potassium carbonate (K₂CO₃) or diisopropylethylamine (DIPEA) (1.5-2 equivalents), to the solution to act as a proton scavenger.

-

Alkylation: Add benzyl bromide or benzyl chloride (1.1 equivalents) to the reaction mixture.

-

Reaction Conditions: Stir the reaction mixture at room temperature or with gentle heating (e.g., 50-60 °C) until the reaction is complete, as monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up: Upon completion, quench the reaction with water and extract the product with an organic solvent such as ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica gel to afford the desired this compound.

Caption: Proposed workflow for the synthesis of this compound.

Characterization

The synthesized compound should be characterized using standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The spectrum is expected to show characteristic signals for the aromatic protons of the benzyl group and the pyridine ring, as well as aliphatic protons of the tetrahydropyridine ring. The benzylic methylene protons would appear as a singlet.

-

¹³C NMR: The spectrum would display distinct signals for all carbon atoms in the molecule, including the aromatic and aliphatic regions.

-

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to confirm the elemental composition and exact mass of the molecule.

-

Purity Analysis: High-performance liquid chromatography (HPLC) is recommended to determine the purity of the final compound.

Pharmacological Profile and Potential Applications

While specific pharmacological data for this compound is not available, the broader class of tetrahydro-1,6-naphthyridine derivatives has shown significant potential in various therapeutic areas.

Known Biological Activities of the Scaffold

-

RORγt Inverse Agonism: The 5,6,7,8-tetrahydro-1,6-naphthyridine scaffold is a core component of TAK-828F, a potent and selective inverse agonist of the Retinoid-related Orphan Receptor gamma t (RORγt).[7][8] RORγt is a key transcription factor in the differentiation of Th17 cells, which are implicated in various autoimmune diseases.

-

Antituberculosis Activity: A library of compounds based on the 5,6,7,8-tetrahydro-1,6-naphthyridine scaffold has been screened for antituberculosis activity, revealing several lead compounds.[9]

-

Anticancer Activity: Derivatives of the related benzo[b][7][11]naphthyridine have demonstrated cytotoxic activity against various cancer cell lines.[12]

Postulated Role of the Benzyl Group

The introduction of the benzyl group at the N-6 position can serve several purposes in drug design:

-

Modulation of Physicochemical Properties: The lipophilicity of the molecule is increased, which can affect its absorption, distribution, metabolism, and excretion (ADME) profile.

-

Introduction of Key Interactions: The aromatic ring of the benzyl group can participate in π-π stacking or hydrophobic interactions with amino acid residues in the binding pocket of a target protein.

-

Vector for Further Functionalization: The benzyl group itself can be substituted to further explore the SAR and optimize the pharmacological properties of the compound.

Caption: Potential therapeutic areas for this compound.

Conclusion and Future Directions

This compound represents a valuable chemical entity with significant potential for the development of novel therapeutic agents. While direct experimental data for this specific molecule is sparse, the well-established importance of the tetrahydro-1,6-naphthyridine scaffold in medicinal chemistry provides a strong rationale for its further investigation.

Future research should focus on the definitive synthesis and characterization of this compound. Subsequent pharmacological screening against a panel of relevant biological targets, particularly those implicated in autoimmune diseases, infectious diseases, and cancer, is warranted. A thorough evaluation of its ADME and toxicological properties will be crucial for its progression as a potential drug candidate. The insights gained from such studies will not only elucidate the specific contributions of the N-benzyl group to the pharmacological profile but also pave the way for the design of next-generation therapeutics based on this privileged scaffold.

References

-

Asymmetric Synthesis of a 5,6,7,8-Tetrahydro-1,6-naphthyridine Scaffold Leading to Potent Retinoid-Related Orphan Receptor γt Inverse Agonist TAK-828F. (n.d.). National Institutes of Health. Retrieved from [Link]

-

Asymmetric Synthesis of a 5,6,7,8-Tetrahydro-1,6-naphthyridine Scaffold Leading to Potent Retinoid-Related Orphan Receptor γt Inverse Agonist TAK-828F. (2020). ACS Publications. Retrieved from [Link]

-

6-Benzyl-5,6,7,8-tetrahydro-1,6-naphthyridin-2(1H)-one. (n.d.). Autech Scientific. Retrieved from [Link]

-

13C NMR Spectrum (1D, 25 MHz, H2O, predicted) (NP0198063). (n.d.). NP-MRD. Retrieved from [Link]

-

Synthesis of some substituted tetrahydropyrimido[4,5‐b][7][11]naphthyridines as potential antitumor agents. (n.d.). Sci-Hub. Retrieved from [Link]

-

Supporting Information. (n.d.). The Royal Society of Chemistry. Retrieved from [Link]

-

Synthesis of 6-Phenyl-1,2,3,4-Tetrahydrodibenzo [B,G][7][13] Naphthyridines. (2003). Oriental Journal of Chemistry. Retrieved from [Link]

-

6-Benzyl-5,6,7,8-tetrahydro-2,6-naphthyridin-1(2H)-one CAS NO.601514-62-9. (n.d.). LookChem. Retrieved from [Link]

-

Synthesis of Novel Benzo[b][7][11]naphthyridine Derivatives and Investigation of Their Potential as Scaffolds of MAO Inhibitors. (2023). National Institutes of Health. Retrieved from [Link]

-

Mechanistic Studies on the N-Alkylation of Amines with Alcohols Catalysed by Iridium(I) Complexes - Supporting Information. (n.d.). Dalton Transactions. Retrieved from [Link]

-

13C NMR Chemical Shifts. (n.d.). Organic Chemistry Data. Retrieved from [Link]

-

pKa values of nitrogen heterocycles in acetonitrile (MeCN), water and gas-phase basicities (GB). (n.d.). European Journal of Organic Chemistry. Retrieved from [Link]

-

6-Benzyl-5,6,7,8-tetrahydro-[8][11]naphthyridine-1-carbaldehyde. (n.d.). ChemBK. Retrieved from [Link]

-

Library synthesis using 5,6,7,8-tetrahydro-1,6-naphthyridines as scaffolds. (2007). PubMed. Retrieved from [Link]

-

This compound. (n.d.). MySkinRecipes. Retrieved from [Link]

-

SUPPORTING INFORMATION. (2006). WILEY-VCH Verlag GmbH & Co. KGaA. Retrieved from [Link]

-

Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. (2020). National Institutes of Health. Retrieved from [Link]

-

An Improved Synthesis of 5,6,7,8-Tetrahydro-1,7-naphthyridine – A Conformationally-Restricted Analog of 2-(3-Pyridyl)ethylamine. (n.d.). ResearchGate. Retrieved from [Link]

-

5,6,7,8-Tetrahydro-1,6-naphthyridine. (n.d.). PubChem. Retrieved from [Link]

-

Synthesis of 5,6,7,8-Tetrahydro-1,6-naphthyridines and Related Heterocycles by Cobalt-Catalyzed [2 + 2 + 2] Cyclizations. (2006). ACS Publications. Retrieved from [Link]

-

1,6-Naphthyridin-2(1H)-ones: Synthesis and Biomedical Applications. (2021). National Institutes of Health. Retrieved from [Link]

-

Biological Activity of Naturally Derived Naphthyridines. (2021). National Institutes of Health. Retrieved from [Link]

-

Naphthalene, 1,2,3,5,6,7,8,8a-octahydro-1,8a-dimethyl-7-(1-methylethenyl)-, [1R-(1α,7β,8aα)]-. (n.d.). NIST WebBook. Retrieved from [Link]

-

pKa Data Compiled by R. Williams. (2022). Organic Chemistry Data. Retrieved from [Link]

Sources

- 1. rsc.org [rsc.org]

- 2. Biological Activity of Naturally Derived Naphthyridines - PMC [pmc.ncbi.nlm.nih.gov]

- 3. labsolu.ca [labsolu.ca]

- 4. This compound [myskinrecipes.com]

- 5. 210539-04-1 | 6-Benzyl-2-chloro-5,6,7,8-tetrahydro-1,6-naphthyridine - Moldb [moldb.com]

- 6. chembk.com [chembk.com]

- 7. Asymmetric Synthesis of a 5,6,7,8-Tetrahydro-1,6-naphthyridine Scaffold Leading to Potent Retinoid-Related Orphan Receptor γt Inverse Agonist TAK-828F - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Library synthesis using 5,6,7,8-tetrahydro-1,6-naphthyridines as scaffolds. | Semantic Scholar [semanticscholar.org]

- 10. pubs.acs.org [pubs.acs.org]

- 11. sci-hub.ru [sci-hub.ru]

- 12. labsolu.ca [labsolu.ca]

- 13. Synthesis of 6-Phenyl-1,2,3,4-Tetrahydrodibenzo [B,G] [1,8] Naphthyridines – Oriental Journal of Chemistry [orientjchem.org]

An In-depth Technical Guide to the Physicochemical Characteristics of 6-Benzyl-5,6,7,8-tetrahydro-1,6-naphthyridine

Audience: Researchers, scientists, and drug development professionals.

Abstract: The 5,6,7,8-tetrahydro-1,6-naphthyridine scaffold is a significant structural motif in medicinal chemistry, recognized for its presence in various biologically active compounds.[1][2][3] The introduction of a benzyl group at the N6 position yields 6-Benzyl-5,6,7,8-tetrahydro-1,6-naphthyridine, a molecule whose physicochemical properties are critical to its behavior in biological systems. This guide provides a comprehensive overview of the core physicochemical characteristics of this compound, detailing the theoretical basis and practical experimental methodologies for their determination. While direct experimental data for this specific molecule is sparse in publicly accessible literature, this paper synthesizes information from closely related analogs and foundational chemical principles to offer expert insights for researchers in drug discovery and development.

Molecular Structure and Core Properties

The foundational step in characterizing any chemical entity is to define its structure and fundamental properties. The this compound molecule combines a bicyclic heterocyclic system with an aromatic benzyl substituent. This unique combination dictates its three-dimensional shape, polarity, and potential for intermolecular interactions.

The core scaffold, 5,6,7,8-tetrahydro-1,6-naphthyridine, is a saturated derivative of the aromatic 1,6-naphthyridine. The hydrogenation of one pyridine ring introduces conformational flexibility and alters the electronic properties of the system. The benzyl group, attached to the saturated nitrogen (N6), adds significant lipophilicity and the potential for π-π stacking interactions.

Table 1: Fundamental Molecular Properties

| Property | Value (Calculated/Predicted for Analogs) | Source | Significance in Drug Development |

| Molecular Formula | C₁₅H₁₆N₂ | Derived | Defines the elemental composition and exact mass. |

| Molecular Weight | 224.30 g/mol | Derived | Influences diffusion rates, membrane permeability, and formulation calculations. |

| XLogP3 (Predicted) | ~2.5 - 3.2 | [4][5] | A key indicator of lipophilicity, impacting solubility, permeability, and metabolism. The parent scaffold has a logP of 0.3[5], while the 2-chloro analog is predicted at 3.2[4]. The benzyl group is the primary driver of this increase. |

| pKa (Predicted) | ~5.6 | [6] | Governs the ionization state at physiological pH, which profoundly affects solubility, receptor binding, and cell membrane passage. The value shown is for a carbaldehyde derivative[6]; the basicity of the pyridine nitrogen (N1) is the key determinant. |

| Boiling Point (Predicted) | ~373 °C | [7] | Indicates volatility and the strength of intermolecular forces. Data is from the 2-chloro analog[7]. |

Lipophilicity and Solubility: The Keys to Bioavailability

Lipophilicity (logP/logD) and aqueous solubility are arguably the most critical physicochemical parameters in early-stage drug discovery. They govern a compound's absorption, distribution, metabolism, and excretion (ADME) profile.

Partition Coefficient (LogP) and Distribution Coefficient (LogD)

Expertise & Experience: LogP, the logarithm of the partition coefficient between n-octanol and water, is a classic measure of a molecule's lipophilicity in its neutral form. However, for an ionizable molecule like this compound, the logD is a more physiologically relevant parameter. LogD accounts for the partition of all species (ionized and neutral) at a specific pH. Given the predicted pKa of ~5.6 for the pyridine nitrogen, the compound will be significantly protonated at physiological pH (7.4), increasing its aqueous solubility and lowering its effective lipophilicity compared to its logP value.

Trustworthiness through Protocol: The gold-standard method for experimental logP/logD determination is the shake-flask method using n-octanol and a buffered aqueous solution. High-performance liquid chromatography (HPLC) is the preferred analytical technique for quantifying the compound in each phase due to its precision and sensitivity.

Experimental Protocol: Shake-Flask LogD₇.₄ Determination

-

Preparation of Solutions:

-

Prepare a phosphate-buffered saline (PBS) solution at pH 7.4.

-

Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO) at a known concentration (e.g., 10 mM).

-

Pre-saturate the n-octanol with PBS and the PBS with n-octanol by mixing and allowing them to separate overnight. This minimizes volume changes during the experiment.

-

-

Partitioning:

-

Add a small volume of the compound's stock solution to a vial containing a known volume of pre-saturated PBS (e.g., 1 mL).

-

Add an equal volume of pre-saturated n-octanol (1 mL).

-

Seal the vial and shake vigorously for a set period (e.g., 1-3 hours) at a constant temperature (e.g., 25°C) to ensure equilibrium is reached.

-

-

Phase Separation:

-

Centrifuge the vial at a moderate speed (e.g., 2000 x g) for 10-15 minutes to achieve complete separation of the aqueous and octanol layers.

-

-

Quantification:

-

Carefully sample a precise aliquot from both the aqueous and octanol phases.

-

Analyze the concentration of the compound in each aliquot using a validated reverse-phase HPLC method with UV detection.

-

Calculate LogD using the formula: LogD = log₁₀([Compound]octanol / [Compound]aqueous).

-

Workflow Diagram: LogD Determination

Caption: Workflow for experimental LogD determination.

Aqueous Solubility

Expertise & Experience: Solubility is a measure of the maximum concentration of a substance that can dissolve in a solvent. For drug candidates, poor aqueous solubility is a major hurdle for oral absorption. The benzyl group increases the molecular weight and lipophilicity, which is expected to decrease the aqueous solubility of the title compound compared to its parent scaffold. The basic nitrogen, however, provides a handle for salt formation, a common strategy to dramatically improve solubility.

Trustworthiness through Protocol: A reliable method for determining thermodynamic solubility is the equilibrium shake-flask method . This involves creating a saturated solution and measuring the concentration of the dissolved compound.

Experimental Protocol: Thermodynamic Solubility Assay

-

Sample Preparation: Add an excess amount of the solid compound to a known volume of buffer (e.g., PBS, pH 7.4) in a glass vial. The excess solid ensures that a saturated solution is formed.

-

Equilibration: Seal the vial and agitate it at a constant temperature (e.g., 25°C) for an extended period (typically 24-48 hours) to ensure equilibrium is reached.

-

Separation: Filter the suspension through a low-binding 0.45 µm filter to remove all undissolved solid.

-

Quantification: Dilute the clear filtrate and analyze the compound concentration using a calibrated HPLC-UV method. The resulting concentration is the thermodynamic solubility.

Ionization Constant (pKa)

Expertise & Experience: The pKa is a measure of the acidity or basicity of a functional group. For this compound, the most basic center is the sp²-hybridized nitrogen (N1) of the pyridine ring. Its pKa value is critical as it defines the ratio of ionized to neutral species at any given pH, directly influencing solubility, permeability, and potential for ionic interactions with biological targets.

Trustworthiness through Protocol: Potentiometric titration is a highly accurate method for pKa determination. It involves monitoring the pH of a solution of the compound as a titrant (acid or base) is added incrementally. However, for drug discovery settings where sample quantity is limited, UV-metric or NMR-based titrations are often preferred.

Experimental Protocol: UV-Metric pKa Determination

-

Buffer Preparation: Prepare a series of buffers covering a wide pH range (e.g., pH 2 to 12).

-

Sample Preparation: Prepare identical concentrations of the test compound in each buffer.

-

UV-Vis Spectroscopy: Record the full UV-Vis spectrum (e.g., 200-400 nm) for each sample.

-

Data Analysis: Identify wavelengths where the absorbance changes significantly with pH. Plot absorbance vs. pH at these wavelengths. The data is then fitted to the Henderson-Hasselbalch equation to calculate the pKa, which corresponds to the pH at the inflection point of the sigmoidal curve.

Logical Relationship Diagram: pKa and its Impact

Caption: The central role of pKa in drug properties.

Structural and Thermal Characterization

Confirming the identity and purity of a compound is paramount. Spectroscopic and thermal analysis methods provide the necessary data for unambiguous structural elucidation and assessment of its solid-state properties.

Spectroscopic Analysis

Expertise & Experience: A combination of Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) provides a definitive structural confirmation.

-

¹H NMR: Provides information on the number of different types of protons and their connectivity. Key expected signals would include aromatic protons from the benzyl and pyridine rings, and aliphatic protons from the tetrahydro-pyridine ring, each with characteristic chemical shifts and coupling patterns.

-

¹³C NMR: Shows the number of different types of carbon atoms in the molecule.

-

High-Resolution Mass Spectrometry (HRMS): Provides an extremely accurate mass measurement, allowing for the determination of the elemental formula. This is a crucial step to confirm that the synthesized molecule is indeed the intended target.[1][2]

Thermal Analysis (Melting Point)

Expertise & Experience: The melting point is a fundamental physical property that indicates the purity of a crystalline solid. A sharp melting point range is characteristic of a pure substance. For drug development, the melting point also influences solubility (via the crystal lattice energy) and the stability of the solid form.

Trustworthiness through Protocol: Differential Scanning Calorimetry (DSC) is a modern, highly accurate technique that measures the difference in heat flow between the sample and a reference as a function of temperature. It provides a precise melting point (the peak of the endotherm) and can reveal other thermal events like polymorphism or degradation.

Experimental Protocol: Melting Point Determination by DSC

-

Sample Preparation: Accurately weigh a small amount (1-5 mg) of the solid compound into an aluminum DSC pan.

-

Instrument Setup: Place the sample pan and an empty reference pan into the DSC cell.

-

Thermal Program: Heat the sample at a constant rate (e.g., 10 °C/min) under an inert nitrogen atmosphere.

-

Data Analysis: The melting point is identified as the onset or peak temperature of the endothermic event on the resulting thermogram.

Chemical Stability

Expertise & Experience: Assessing the chemical stability of a compound under various conditions (pH, light, temperature) is essential to ensure it can be formulated effectively and will not degrade before reaching its target. The tetrahydro-1,6-naphthyridine core is generally stable, but the molecule could be susceptible to oxidation, particularly if exposed to harsh conditions.

Trustworthiness through Protocol: A standard approach is to conduct a forced degradation study. The compound is incubated in solutions of varying pH (e.g., pH 1.2, 7.4, 9.0) and in the presence of an oxidizing agent (e.g., H₂O₂). Samples are analyzed by a stability-indicating HPLC method at various time points to quantify the parent compound and detect any degradation products.

Workflow Diagram: Chemical Stability Assessment

Caption: Forced degradation study workflow.

References

-

6-Benzyl-5,6,7,8-tetrahydro-[7][8]naphthyridine-1-carbaldehyde - Physico-chemical Properties. ChemBK. [Link]

-

6-Benzyl-5,6,7,8-tetrahydro-1,6-naphthyridin-2(1H)-one. Autech Scientific. [Link]

-

Asymmetric Synthesis of a 5,6,7,8-Tetrahydro-1,6-naphthyridine Scaffold Leading to Potent Retinoid-Related Orphan Receptor γt Inverse Agonist TAK-828F. National Institutes of Health. [Link]

-

Asymmetric Synthesis of a 5,6,7,8-Tetrahydro-1,6-naphthyridine Scaffold Leading to Potent Retinoid-Related Orphan Receptor γt Inverse Agonist TAK-828F. ACS Publications. [Link]

-

6-Benzyl-2-chloro-5,6,7,8-tetrahydro-1,6-naphthyridine. PubChem, National Center for Biotechnology Information. [Link]

-

5,6,7,8-Tetrahydro-1,6-naphthyridine. PubChem, National Center for Biotechnology Information. [Link]

-

1,6-Naphthyridin-2(1H)-ones: Synthesis and Biomedical Applications. National Institutes of Health. [Link]

-

Methods for the Synthesis of 5,6,7,8-Tetrahydro-1,8-naphthyridine Fragments for α V β 3 Integrin Antagonists. ResearchGate. [Link]

-

Analytical Methods. Agency for Toxic Substances and Disease Registry. [Link]

Sources

- 1. Asymmetric Synthesis of a 5,6,7,8-Tetrahydro-1,6-naphthyridine Scaffold Leading to Potent Retinoid-Related Orphan Receptor γt Inverse Agonist TAK-828F - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. researchgate.net [researchgate.net]

- 4. 6-Benzyl-2-chloro-5,6,7,8-tetrahydro-1,6-naphthyridine | C15H15ClN2 | CID 16228747 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 5,6,7,8-Tetrahydro-1,6-naphthyridine | C8H10N2 | CID 13193882 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. chembk.com [chembk.com]

- 7. 210539-04-1 | 6-Benzyl-2-chloro-5,6,7,8-tetrahydro-1,6-naphthyridine - Moldb [moldb.com]

- 8. labsolu.ca [labsolu.ca]

The Emerging Therapeutic Potential of 6-Benzyl-5,6,7,8-tetrahydro-1,6-naphthyridines: A Technical Guide for Drug Discovery Professionals

Introduction: The Strategic Significance of the Tetrahydro-1,6-naphthyridine Scaffold

In the landscape of medicinal chemistry, the discovery of novel scaffolds that can be readily functionalized to interact with high-value biological targets is a cornerstone of therapeutic innovation. The 5,6,7,8-tetrahydro-1,6-naphthyridine core represents one such privileged structure. Its rigid, bicyclic framework, coupled with the presence of two nitrogen atoms, offers a unique three-dimensional arrangement of hydrogen bond donors and acceptors, as well as hydrophobic regions. This structural motif has been identified as a versatile starting point for the development of agents targeting a range of biological entities, including HIV-1 integrase and retinoic acid-related orphan receptor γt (RORγt)[1][2].

The strategic introduction of a benzyl group at the 6-position of this scaffold introduces a key pharmacophoric element. The N-benzyl moiety is a well-established feature in a multitude of centrally active compounds, prized for its ability to engage in π-π stacking and hydrophobic interactions within protein binding pockets. This guide provides an in-depth exploration of 6-benzyl-5,6,7,8-tetrahydro-1,6-naphthyridine structural analogs and derivatives, with a particular focus on their synthesis, potential as acetylcholinesterase (AChE) inhibitors for the treatment of neurodegenerative diseases like Alzheimer's, and the experimental methodologies crucial for their evaluation.

Synthetic Strategies: Accessing the this compound Core

The synthesis of the this compound scaffold can be approached through several strategic routes. A common and efficient method involves the initial synthesis of the parent 5,6,7,8-tetrahydro-1,6-naphthyridine heterocycle, followed by N-benzylation.

Synthesis of the 5,6,7,8-tetrahydro-1,6-naphthyridine Scaffold

One effective, albeit complex, method for the construction of the tetrahydronaphthyridine core is through a cobalt-catalyzed [2+2+2] cyclization of dialkynylnitriles[3]. This approach allows for the efficient assembly of the bicyclic system. A more classical and often more accessible approach involves the reduction of a fully aromatic 1,6-naphthyridine precursor, which can be synthesized through various condensation reactions. For instance, a Friedländer-type reaction of a suitably substituted aminopyridine with a cyclic ketone can yield the desired bicyclic system, which can then be selectively reduced.

N-Benzylation of the Tetrahydro-1,6-naphthyridine Core

Once the 5,6,7,8-tetrahydro-1,6-naphthyridine scaffold is obtained, the introduction of the benzyl group at the 6-position is typically a straightforward N-alkylation reaction. The secondary amine at the 6-position is sufficiently nucleophilic to react with a benzyl halide, such as benzyl bromide, in the presence of a non-nucleophilic base to neutralize the hydrohalic acid byproduct.

Below is a representative, generalized protocol for this key transformation.

Experimental Protocol: Synthesis of this compound

Objective: To synthesize this compound via N-alkylation of the parent heterocycle.

Materials:

-

5,6,7,8-tetrahydro-1,6-naphthyridine

-

Benzyl bromide

-

Potassium carbonate (K₂CO₃), anhydrous

-

Acetonitrile (CH₃CN), anhydrous

-

Dichloromethane (CH₂Cl₂)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

-

Ethyl acetate and hexanes for chromatography

Procedure:

-

Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 5,6,7,8-tetrahydro-1,6-naphthyridine (1.0 eq).

-

Solvent and Base Addition: Dissolve the starting material in anhydrous acetonitrile. Add anhydrous potassium carbonate (2.0-3.0 eq).

-

Addition of Alkylating Agent: To the stirred suspension, add benzyl bromide (1.1-1.2 eq) dropwise at room temperature.

-

Reaction Monitoring: Heat the reaction mixture to reflux and monitor its progress by thin-layer chromatography (TLC) until the starting material is consumed.

-

Workup: Cool the reaction mixture to room temperature and filter to remove the inorganic salts. Concentrate the filtrate under reduced pressure.

-

Extraction: Dissolve the residue in dichloromethane and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purification: Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure this compound.

Characterization: The structure and purity of the final product should be confirmed by spectroscopic methods, including ¹H NMR, ¹³C NMR, and mass spectrometry.

Biological Activity and Mechanism of Action: Targeting Acetylcholinesterase

The cholinergic hypothesis of Alzheimer's disease posits that a deficiency in the neurotransmitter acetylcholine (ACh) contributes significantly to the cognitive decline observed in patients. Acetylcholinesterase (AChE) is the primary enzyme responsible for the hydrolysis of ACh in the synaptic cleft. Therefore, inhibiting AChE increases the concentration and duration of action of ACh, thereby ameliorating cholinergic neurotransmission.

The N-benzylpiperidine motif is a key pharmacophore in several potent and selective AChE inhibitors, including the well-known drug Donepezil. The benzyl group is thought to interact with the peripheral anionic site (PAS) of the AChE enzyme, while the piperidine core and its substituents interact with the catalytic anionic site (CAS) located deep within the enzyme's active site gorge. This dual-site binding can lead to highly potent and selective inhibition.

Given the structural analogy between the N-benzylpiperidine and the this compound scaffolds, it is a compelling hypothesis that the latter will also exhibit significant AChE inhibitory activity. The benzyl group would be expected to bind to the PAS, while the tetrahydronaphthyridine core could interact with key residues in the active site gorge.

Caption: Proposed mechanism of AChE inhibition in a cholinergic synapse.

Structure-Activity Relationships and Quantitative Data

While direct experimental data for a series of this compound analogs as AChE inhibitors is not yet widely available in the public domain, we can extrapolate potential structure-activity relationships (SAR) from closely related N-benzylpiperidine derivatives. Studies on these analogs have shown that substitutions on the benzyl ring can significantly impact inhibitory potency and selectivity. For instance, electron-donating groups, such as methoxy substituents, on the benzyl ring have been shown to enhance AChE inhibitory activity[4].

The following table presents hypothetical IC₅₀ values for a series of this compound derivatives against AChE, based on the SAR observed in analogous N-benzylpiperidine inhibitors. This data should be considered predictive and serves as a roadmap for future synthetic and screening efforts.

| Compound ID | R¹ (on Benzyl Ring) | R² (on Naphthyridine) | Hypothetical AChE IC₅₀ (nM) |

| 1a | H | H | 85 |

| 1b | 4-OCH₃ | H | 35 |

| 1c | 3,4-(OCH₃)₂ | H | 15 |

| 1d | 4-Cl | H | 70 |

| 1e | H | 2-Cl | 95 |

Experimental Protocol: In Vitro Acetylcholinesterase Inhibition Assay (Ellman's Method)

Objective: To determine the in vitro inhibitory activity of this compound analogs against acetylcholinesterase.

Principle: This colorimetric assay is based on the reaction of thiocholine, a product of the enzymatic hydrolysis of acetylthiocholine by AChE, with 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) to produce the yellow anion of 5-thio-2-nitrobenzoic acid, which is measured spectrophotometrically at 412 nm.

Materials:

-

Acetylcholinesterase (AChE) from electric eel (Electrophorus electricus)

-

Acetylthiocholine iodide (ATCI)

-

5,5'-Dithiobis(2-nitrobenzoic acid) (DTNB)

-

Phosphate buffer (pH 8.0)

-

Test compounds (this compound analogs) dissolved in DMSO

-

Donepezil or Tacrine as a positive control

-

96-well microplate

-

Microplate reader

Procedure:

-

Reagent Preparation:

-

Prepare a stock solution of AChE in phosphate buffer.

-

Prepare a stock solution of ATCI in deionized water.

-

Prepare a stock solution of DTNB in phosphate buffer.

-

Prepare serial dilutions of the test compounds and the positive control in phosphate buffer (ensure the final DMSO concentration is below 1%).

-

-

Assay Setup (in a 96-well plate):

-

Add 25 µL of phosphate buffer to all wells.

-

Add 25 µL of the various dilutions of the test compounds or positive control to the respective wells.

-

For the negative control (100% enzyme activity), add 25 µL of phosphate buffer (with the same percentage of DMSO as the test wells).

-

For the blank, add 50 µL of phosphate buffer.

-

-

Enzyme Addition and Pre-incubation:

-

Add 25 µL of the AChE solution to all wells except the blank.

-

Incubate the plate at 37°C for 15 minutes.

-

-

Reaction Initiation:

-

Add 50 µL of the DTNB solution to all wells.

-

To initiate the enzymatic reaction, add 25 µL of the ATCI solution to all wells.

-

-

Absorbance Measurement:

-

Immediately measure the absorbance at 412 nm using a microplate reader in kinetic mode, taking readings every minute for 10-15 minutes.

-

-

Data Analysis:

-

Calculate the rate of reaction (ΔAbs/min) for each well.

-

Calculate the percentage of inhibition for each concentration of the test compound using the formula: % Inhibition = [ (Rate of Negative Control - Rate of Test Well) / Rate of Negative Control ] x 100

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration and determine the IC₅₀ value using non-linear regression analysis.

-

Caption: Workflow for the in vitro AChE inhibition assay.

Conclusion and Future Directions

The this compound scaffold holds considerable promise as a template for the design of novel therapeutic agents, particularly in the realm of neurodegenerative diseases. The strong precedent set by N-benzylpiperidine-based acetylcholinesterase inhibitors provides a solid rationale for the exploration of this class of compounds. The synthetic accessibility of these molecules, coupled with the potential for diverse functionalization on both the benzyl and naphthyridine rings, offers a rich chemical space for optimization.

Future research should focus on the systematic synthesis and screening of a library of this compound analogs to establish concrete structure-activity relationships for AChE inhibition. Further studies should also investigate their selectivity against butyrylcholinesterase (BuChE), another important cholinesterase in the brain, as well as their pharmacokinetic properties and potential for blood-brain barrier penetration. The insights gained from such studies will be invaluable in advancing this promising class of compounds towards clinical development.

References

-

Camps, P., et al. (2014). 1,2,3,4-Tetrahydrobenzo[h][5][6]naphthyridines as a new family of potent peripheral-to-midgorge-site inhibitors of acetylcholinesterase: synthesis, pharmacological evaluation and mechanistic studies. PubMed. [Link]

-

Fenoll-Brunet, M. R., et al. (2019). 5,6,7,8-Tetrahydro-1,6-naphthyridine Derivatives as Potent HIV-1-Integrase-Allosteric-Site Inhibitors. Journal of Medicinal Chemistry. [Link]

-

Gniazdowska, E., et al. (n.d.). IC 50 values for activities towards acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). ResearchGate. [Link]

-

Kratky, M., et al. (n.d.). IC50 values for acetylcholinesterase and butyrylcholinesterase. ResearchGate. [Link]

-

Panayides, J.-L., et al. (2019). Novel N-benzylpiperidine carboxamide derivatives as potential cholinesterase inhibitors for the treatment of Alzheimer's disease. PubMed. [Link]

-

Sato, T., et al. (2020). Asymmetric Synthesis of a 5,6,7,8-Tetrahydro-1,6-naphthyridine Scaffold Leading to Potent Retinoid-Related Orphan Receptor γt Inverse Agonist TAK-828F. PubMed Central. [Link]

-

Sugimoto, H., et al. (1995). Synthesis and structure-activity relationships of acetylcholinesterase inhibitors: 1-benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine hydrochloride and related compounds. PubMed. [Link]

-

Tasso, B., et al. (2007). Acetylcholinesterase inhibitors: synthesis and structure-activity relationships of omega-[N-methyl-N-(3-alkylcarbamoyloxyphenyl)- methyl]aminoalkoxyheteroaryl derivatives. PubMed. [Link]

-

Universitat de Barcelona. (n.d.). Tetrahydrobenzo[h][5][6]naphthyridine–6-chlorotacrine hybrids as a new family of anti-Alzheimer. Universitat de Barcelona. [Link]

-

Wang, R., et al. (2022). N-Benzyl Benzamide Derivatives as Selective Sub-Nanomolar Butyrylcholinesterase Inhibitors for Possible Treatment in Advanced Alzheimer's Disease. PubMed. [Link]

-

Woon, E. C. Y., et al. (2012). Structure-activity relationship studies of benzyl-, phenethyl-, and pyridyl-substituted tetrahydroacridin-9-amines as multitargeting agents to treat Alzheimer's disease. PubMed. [Link]

-

Zha, G.-F., et al. (2023). Structure-based design of new N-benzyl-piperidine derivatives as multitarget-directed AChE/BuChE inhibitors for Alzheimer's disease. PubMed. [Link]

-

de la Herrán, G., et al. (2006). Synthesis of 5,6,7,8-Tetrahydro-1,6-naphthyridines and Related Heterocycles by Cobalt-Catalyzed [2 + 2 + 2] Cyclizations. Organic Letters. [Link]

Sources

The 5,6,7,8-Tetrahydro-1,6-Naphthyridine Scaffold: A Technical Guide for Drug Discovery Professionals

Abstract

The 5,6,7,8-tetrahydro-1,6-naphthyridine core is a privileged heterocyclic scaffold that has garnered significant attention in medicinal chemistry and drug development. Its rigid, three-dimensional structure and synthetic tractability make it an ideal framework for designing potent and selective modulators of challenging biological targets. This guide provides an in-depth analysis of this scaffold, with a focus on its N-benzylated derivative, 6-Benzyl-5,6,7,8-tetrahydro-1,6-naphthyridine (CAS 75510-02-0). We will explore its chemical identity, advanced synthesis methodologies with detailed protocols, and its critical role in the development of therapeutics for autoimmune disorders and viral infections. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this versatile chemical entity in their programs.

Introduction: The Strategic Value of the Tetrahydro-1,6-Naphthyridine Core

Naphthyridines, a class of diazanaphthalenes, are well-established pharmacophores found in numerous bioactive compounds[1]. The partially saturated 5,6,7,8-tetrahydro-1,6-naphthyridine isomer, in particular, offers a unique combination of structural rigidity and synthetic accessibility. Unlike its fully aromatic counterpart, the tetrahydro derivative presents a defined three-dimensional geometry, which is crucial for achieving high-affinity and selective interactions with protein targets.

The N-benzyl substitution, as seen in the title compound, serves not only as a common protecting group during synthesis but can also be integral to the pharmacophore, providing key hydrophobic or aromatic interactions within a target's binding site. The true value of this scaffold lies in its proven utility. It forms the core of TAK-828F, a potent inverse agonist of the Retinoid-related Orphan Receptor gamma t (RORγt), and has been successfully employed in the design of allosteric inhibitors of HIV-1 integrase[2][3]. These examples underscore the scaffold's ability to address complex, high-value targets in modern drug discovery.

Physicochemical and Structural Data

Core Scaffold: 5,6,7,8-Tetrahydro-1,6-naphthyridine

| Property | Value | Source |

| CAS Number | 80957-68-2 | PubChem[4] |

| Molecular Formula | C₈H₁₀N₂ | PubChem[4] |

| Molecular Weight | 134.18 g/mol | PubChem[4] |

| Topological Polar Surface Area | 24.9 Ų | PubChem[4] |

| XLogP3 | 0.3 | PubChem[4] |

Featured Compound: this compound

| Property | Value | Source |

| CAS Number | 75510-02-0 | BLD Pharm[5] |

| Molecular Formula | C₁₅H₁₆N₂ | BLD Pharm[5] |

| Molecular Weight | 224.30 g/mol | BLD Pharm[5] |

| MDL Number | MFCD01938287 | Advanced ChemBlocks[6] |

| IUPAC Name | This compound | Advanced ChemBlocks[6] |

Diagram 1: Chemical Structure of the Title Compound

Caption: Structure of this compound.

Spectroscopic Characterization (Representative Data)

Publicly available, experimentally derived NMR spectra for this compound (CAS 75510-02-0) are not readily found in peer-reviewed literature. However, the expected signals can be inferred from foundational NMR principles and from closely related analogs.

Expected ¹H NMR Signals:

-

Aromatic Protons (Pyridine Ring): Three distinct signals in the δ 7.0-8.5 ppm range.

-

Aromatic Protons (Benzyl Ring): A multiplet corresponding to five protons, typically around δ 7.2-7.4 ppm.

-

Benzylic Methylene (N-CH₂-Ph): A singlet around δ 3.6-4.0 ppm.

-

Tetrahydropyridine Protons: Three sets of multiplets for the -CH₂-CH₂-CH₂- protons at positions 5, 7, and 8, typically in the δ 2.5-3.8 ppm range.

For an authoritative example of the core scaffold's signals, we reference the characterization of (R)-2-Methoxy-5,6,7,8-tetrahydro-1,6-naphthyridine-5-carboxamide, an intermediate in the synthesis of TAK-828F[2].

¹H NMR (500 MHz, DMSO-d₆) of a Representative Scaffold Derivative: δ 7.59 (d, J = 8.5 Hz, 1H), 7.52 (bs, 1H), 7.19 (bs, 1H), 6.60 (d, J = 8.5 Hz, 1H), 4.29 (s, 1H), 3.79 (s, 3H), 3.03–3.12 (m, 1H), 2.83–2.97 (m, 2H), 2.58–2.75 (m, 2H).[2]

¹³C{¹H} NMR (126 MHz, DMSO-d₆) of a Representative Scaffold Derivative: δ 174.8, 162.0, 152.9, 138.7, 123.2, 108.1, 58.6, 53.3, 41.0, 32.6.[2]

Synthesis Methodologies: A Field-Proven Perspective

The synthesis of the 5,6,7,8-tetrahydro-1,6-naphthyridine scaffold is non-trivial. The electron-deficient nature of the pyridine ring makes it a poor substrate for classical electrophilic cyclization reactions like the Pictet-Spengler reaction, which is highly effective for more electron-rich systems like indoles and isoquinolines[7][8]. This inherent challenge has driven the development of more innovative and robust synthetic strategies.

Cobalt-Catalyzed [2+2+2] Cyclization

A highly efficient and modular approach involves the intramolecular [2+2+2] cyclization of dialkynylnitriles. This method constructs the fused pyridine ring in a single, atom-economical step.

Causality: This strategy is powerful because it bypasses the difficulties of electrophilic substitution on a pyridine ring. By constructing the ring through a metal-catalyzed cycloaddition, the electronic properties of the starting materials are leveraged for reactivity, rather than serving as a barrier. The use of microwave irradiation dramatically accelerates the reaction, reducing times from hours to minutes[9].

Diagram 2: Cobalt-Catalyzed [2+2+2] Cyclization Workflow

Caption: General workflow for the cobalt-catalyzed synthesis of the scaffold.

Experimental Protocol: Microwave-Promoted Cobalt-Catalyzed Cyclization [9]

-

Reagent Preparation: In a flame-dried microwave process vial, add the dialkynylnitrile substrate (1.0 equiv).

-

Catalyst Addition: Add CoBr(PPh₃)₃ (10 mol %) and ZnI₂ (20 mol %) to the vial. The zinc salt acts as a co-catalyst, improving yields and reaction consistency.

-

Solvent Addition: Add anhydrous chlorobenzene via syringe to achieve a substrate concentration of approximately 0.1 M.

-

Microwave Irradiation: Seal the vial and place it in a microwave reactor. Irradiate at a constant temperature of 180 °C for 15 minutes with stirring.

-

Work-up: After cooling, concentrate the reaction mixture under reduced pressure.

-

Purification: Purify the residue by flash column chromatography on silica gel, eluting with an appropriate solvent system (e.g., ethyl acetate/hexanes) to yield the pure 5,6,7,8-tetrahydro-1,6-naphthyridine product.

Asymmetric Synthesis via Enantioselective Transfer Hydrogenation

For applications requiring specific stereochemistry, such as the RORγt inverse agonist TAK-828F, an asymmetric synthesis is required. A state-of-the-art approach involves a ruthenium-catalyzed enantioselective transfer hydrogenation of a dihydronaphthyridine intermediate[2].

Causality: This route is chosen for its efficiency and scalability, avoiding chromatographic purification steps. The key enantioselective transfer hydrogenation establishes the critical stereocenter with high fidelity. This method represents a significant advancement over earlier routes that relied on less efficient Pictet-Spengler reactions and resulted in poor overall yields[2][7].

Experimental Protocol: Ruthenium-Catalyzed Asymmetric Transfer Hydrogenation [2]

-

Reactor Setup: Charge a suitable reaction vessel with the 2-methoxy-7,8-dihydro-1,6-naphthyridine-5-carboxamide intermediate (1.0 equiv), ammonium formate (3.0 equiv), and the chiral ruthenium catalyst, chloro(p-cymene)[(R,R)-N-(isobutanesulfonyl)-1,2-diphenylethylenediamine]ruthenium(II) (1 mol %).

-

Solvent Addition: Add anhydrous acetonitrile (CH₃CN) to the vessel.

-

Reaction Conditions: Stir the mixture at 35 °C under a continuous, slow flow of nitrogen for 24 hours. The nitrogen flow is critical to remove the carbon dioxide byproduct, driving the reaction to completion.

-

Quenching and Extraction: After cooling to room temperature, quench the reaction by adding 1 M aqueous citric acid and toluene. Separate the organic layer and extract the aqueous layer twice more with 1 M citric acid to remove any unreacted starting material and catalyst.

-

Product Isolation: The product, (R)-2-Methoxy-5,6,7,8-tetrahydro-1,6-naphthyridine-5-carboxamide, is typically carried forward in the aqueous acidic solution to the next step without isolation.

Applications in Drug Discovery & Mechanisms of Action

The rigid, three-dimensional nature of the 5,6,7,8-tetrahydro-1,6-naphthyridine scaffold makes it an exemplary framework for targeting complex protein-protein interactions or allosteric sites.

RORγt Inverse Agonists for Autoimmune Disease

Biological Context: The transcription factor RORγt is the master regulator of T helper 17 (Th17) cell differentiation. Th17 cells are crucial for clearing certain pathogens but are also key drivers of autoimmune diseases like psoriasis, rheumatoid arthritis, and multiple sclerosis through their production of pro-inflammatory cytokines, most notably IL-17[2].

Mechanism of Action: RORγt inverse agonists containing the tetrahydronaphthyridine scaffold bind to the ligand-binding domain of the RORγt protein. This binding stabilizes an inactive conformation of the receptor. In this state, the receptor is unable to recruit co-activator proteins necessary for gene transcription. Instead, it may recruit co-repressor proteins, actively shutting down the expression of target genes like IL17A. By inhibiting RORγt, these compounds effectively reduce the population of pathogenic Th17 cells and decrease the inflammatory cytokine load, thereby mitigating the autoimmune response.

Diagram 3: Mechanism of RORγt Inverse Agonism

Caption: RORγt inverse agonists stabilize an inactive receptor conformation.

Allosteric HIV-1 Integrase Inhibitors

Biological Context: The HIV-1 integrase (IN) enzyme is essential for viral replication, as it catalyzes the insertion of the viral DNA into the host genome. This process is mediated by the interaction between a dimer of IN and a host cell protein called lens epithelium-derived growth factor (LEDGF/p75).

Mechanism of Action: Derivatives of the 5,6,7,8-tetrahydro-1,6-naphthyridine scaffold have been developed as allosteric integrase inhibitors (ALLINIs)[3]. These molecules do not target the catalytic active site. Instead, they bind to the dimer interface of IN at the same site where LEDGF/p75 normally binds. This has a dual effect:

-

Early Phase Inhibition: It competitively blocks the IN-LEDGF/p75 interaction, which is crucial for efficient and targeted integration into the host genome.

-

Late Phase Inhibition: More significantly, these compounds act as a 'molecular glue', promoting aberrant hyper-multimerization of the IN protein during virion maturation. This leads to the formation of defective, non-infectious viral particles where the viral RNA is mislocalized outside of the mature capsid core. This potent late-phase effect is the primary driver of their antiviral activity.

Trustworthiness and Self-Validation

The protocols and mechanisms described herein are grounded in high-impact, peer-reviewed scientific literature. The synthetic routes are validated by their successful application in producing clinical candidates, ensuring their robustness and scalability. The mechanisms of action are supported by extensive biochemical, cellular, and structural biology studies, providing a self-validating system where the observed biological effect is directly attributable to the molecular interaction described. Researchers employing this scaffold can trust in the foundational science supporting its use.

Conclusion

The this compound, and the core scaffold it represents, is a validated and highly valuable building block for modern drug discovery. Its challenging synthesis has been overcome by innovative chemical methods, and its unique structural properties have been successfully leveraged to create potent and selective modulators of critical disease targets. This guide provides the foundational knowledge and practical protocols necessary for scientists to confidently incorporate this powerful scaffold into their research and development programs, paving the way for the next generation of therapeutics.

References

-

Asymmetric Synthesis of a 5,6,7,8-Tetrahydro-1,6-naphthyridine Scaffold Leading to Potent Retinoid-Related Orphan Receptor γt Inverse Agonist TAK-828F. (2020). National Center for Biotechnology Information. Available at: [Link]

-

Molecular Mechanism of Action of RORγt Agonists and Inverse Agonists: Insights from Molecular Dynamics Simulation. (2018). National Center for Biotechnology Information. Available at: [Link]

-

Asymmetric Synthesis of a 5,6,7,8-Tetrahydro-1,6-naphthyridine Scaffold Leading to Potent Retinoid-Related Orphan Receptor γt Inverse Agonist TAK-828F. (2020). ACS Publications. Available at: [Link]

-

Synthesis of 5,6,7,8-Tetrahydro-1,6-naphthyridines and Related Heterocycles by Cobalt-Catalyzed [2 + 2 + 2] Cyclizations. (2007). ACS Publications. Available at: [Link]

-

Transcriptional Regulators of T Helper 17 Cell Differentiation in Health and Autoimmune Diseases. (2020). Frontiers in Immunology. Available at: [Link]

-

Synthesis of Tetrahydronaphthyridines from Aldehydes and HARP Reagents via Radical Pictet–Spengler Reactions. (2016). ACS Publications. Available at: [Link]

-

Generation of RORγt+ Antigen-Specific T Regulatory 17 Cells from Foxp3+ Precursors in Autoimmunity. (2017). PubMed. Available at: [Link]

-

5,6,7,8-Tetrahydro-1,6-naphthyridine Derivatives as Potent HIV-1-Integrase-Allosteric-Site Inhibitors. (2019). PubMed. Available at: [Link]

-

A database of assigned C-13 NMR spectra prepared by Plamen N. Penchev & Stefka R. Nachkova. University of Potsdam. Available at: [Link]

-

5,6,7,8-Tetrahydro-1,6-naphthyridine. PubChem. Available at: [Link]

-

Crystal structure of 2-amino-5,6,7,8-tetrahydro-7,7-dimethyl-4-(naphthalen-2-yl)-5-oxo-4H-chromene-3-carbonitrile. (2015). National Center for Biotechnology Information. Available at: [Link]

-

5,6,7,8-Tetrahydro-1,6-naphthyridin-3-amine. PubChem. Available at: [Link]

-

Supporting Information - F-THENA: A Chiral Derivatizing Agent for the Determination of the Absolute Configuration of Secondary Aromatic Alcohols with Self-Validating System. The Royal Society of Chemistry. Available at: [Link]

-

Allosteric Inhibition of Human Immunodeficiency Virus Integrase: LATE BLOCK DURING VIRAL REPLICATION AND ABNORMAL MULTIMERIZATION INVOLVING SPECIFIC PROTEIN DOMAINS. (2014). National Center for Biotechnology Information. Available at: [Link]

-

Biological and Structural Analyses of New Potent Allosteric Inhibitors of HIV-1 Integrase. (2020). ASM Journals. Available at: [Link]

-

Allosteric inhibition of HIV-1 integrase activity. (2013). National Center for Biotechnology Information. Available at: [Link]

-

Allosteric integrase inhibitor potency is determined through the inhibition of HIV-1 particle maturation. (2013). PubMed. Available at: [Link]

-

6-Benzyl-2-chloro-5,6,7,8-tetrahydro-1,6-naphthyridine. PubChem. Available at: [Link]

-

1H and 13C NMR Data (δ in ppm and J in Hz) of Compounds 5−7. ResearchGate. Available at: [Link]

-

1,6-Naphthyridin-2(1H)-ones: Synthesis and Biomedical Applications. (2021). National Center for Biotechnology Information. Available at: [Link]

-

NMR Spectroscopy :: 13C NMR Chemical Shifts. Organic Chemistry Data. Available at: [Link]

-

NMR Spectroscopy :: 1H NMR Chemical Shifts. Organic Chemistry Data. Available at: [Link]

-

5,6,7,8-Tetrahydro-1,6-naphthyridine. PubChem. Available at: [Link]

-

6-Benzyl-5,6,7,8-tetrahydro-[2]naphthyridine-1-carbaldehyde. ChemBK. Available at: [Link]

-

Biological Activity of Naturally Derived Naphthyridines. (2021). National Center for Biotechnology Information. Available at: [Link]

Sources

- 1. Asymmetric Synthesis of a 5,6,7,8-Tetrahydro-1,6-naphthyridine Scaffold Leading to Potent Retinoid-Related Orphan Receptor γt Inverse Agonist TAK-828F - PMC [pmc.ncbi.nlm.nih.gov]

- 2. organicchemistrydata.org [organicchemistrydata.org]

- 3. chem-space.com [chem-space.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. researchgate.net [researchgate.net]

- 6. 1,6-Naphthyridin-2(1H)-ones: Synthesis and Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 7. organicchemistrydata.org [organicchemistrydata.org]

- 8. rsc.org [rsc.org]

- 9. 6-Benzyl-5,6,7,8-tetrahydro-2,6-naphthyridin-1(2H)-one, CasNo.601514-62-9 Pure Chemistry Scientific Inc. United States [pusl.lookchem.com]

An In-Depth Technical Guide to Elucidating the Mechanism of Action of 6-Benzyl-5,6,7,8-tetrahydro-1,6-naphthyridine

Foreword: The Strategic Imperative of Mechanistic Clarity

In modern drug discovery, the journey from a promising novel chemical entity (NCE) to a clinically viable therapeutic is predicated on a deep understanding of its mechanism of action (MOA). A well-defined MOA is not merely an academic exercise; it is the cornerstone of a successful development program, enabling rational optimization, predicting potential toxicities, and identifying patient populations most likely to respond.

The 5,6,7,8-tetrahydro-1,6-naphthyridine scaffold represents a "privileged structure" in medicinal chemistry. Derivatives of this core have demonstrated a remarkable ability to modulate a diverse range of high-value biological targets, including viral enzymes like HIV-1 Integrase, nuclear receptors such as RORγt, and key enzymes in neurobiology like cholinesterases[1][2][3]. The introduction of a benzyl group at the 6-position creates a unique chemical entity, 6-Benzyl-5,6,7,8-tetrahydro-1,6-naphthyridine , whose biological activity is yet to be fully characterized.

This guide provides a comprehensive, field-proven framework for systematically dissecting the MOA of this NCE. It is designed not as a rigid template, but as a dynamic, logic-driven strategy. We will move from broad target identification to precise molecular interaction, illustrating how each experimental choice builds upon the last to create a self-validating cascade of evidence. Our approach is grounded in the principles of causality and scientific integrity, providing the robust data package required for confident decision-making in drug development.

Part 1: Initial Target Hypothesis Generation & Phenotypic Screening

Before diving into specific molecular assays, the first step is to cast a wide net to understand the compound's biological impact. This phase is about generating high-quality, actionable hypotheses. The choice between a target-based or phenotypic approach depends on the program's origin. If the compound was designed based on structural analogs, a hypothesis-driven approach is logical. If it is a true NCE from a library screen, broad phenotypic profiling is essential.

Hypothesis-Driven Screening Based on Scaffold Precedent

Given the known activities of the tetrahydronaphthyridine core, a logical starting point is to screen for activity against target classes where analogs have shown promise. This is a resource-efficient strategy that leverages existing knowledge.

-

Rationale: The structural similarity to known RORγt inverse agonists and HIV-1 integrase allosteric inhibitors suggests these are high-probability target families. Testing these first can yield a quick, decisive result.[1][4]

-

Key Experimental Areas:

-

Nuclear Receptor Modulation: Test for inverse agonism or agonism at RORγt.

-

Enzyme Inhibition: Screen against HIV-1 Integrase.

-

Neurological Targets: Evaluate inhibition of Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE).[3]

-

Broad Phenotypic Screening: An Unbiased Approach

If no a priori hypothesis exists, or to uncover novel activities and potential off-target effects, a broad phenotypic screen is invaluable. This involves applying the compound to various cell lines and observing its effect on cell health, morphology, or specific biomarkers.

-

Rationale: Phenotypic screening provides an unbiased view of the compound's cellular effects, which can reveal unexpected and potentially valuable therapeutic activities. It also serves as a crucial early indicator of potential cytotoxicity.

-

Recommended Platform: A panel of diverse human cancer cell lines (e.g., the NCI-60 panel) is a powerful tool. The differential sensitivity across cell lines can generate a "fingerprint" of activity that can be computationally compared to databases of compounds with known mechanisms, thereby generating a new, data-driven hypothesis.

Below is a logical workflow for this initial phase.

Caption: Workflow for initial screening and hypothesis generation.

Part 2: Definitive Target Identification and Validation

With a preliminary hit from Phase 1, the focus shifts to unequivocally identifying the molecular target and validating that the observed cellular phenotype is a direct result of this interaction. This phase requires a multi-pronged approach combining proteomics, biophysical methods, and genetic techniques.

Target Deconvolution from Phenotypic Hits

If a phenotypic effect was observed without a known target, several powerful techniques can identify the specific protein(s) the compound binds to.

-

Affinity Chromatography-Mass Spectrometry: The compound is immobilized on a solid support to "pull down" its binding partners from cell lysates. These proteins are then identified by mass spectrometry.

-

Thermal Proteome Profiling (TPP): This method assesses changes in protein thermal stability across the proteome upon compound binding. A target protein will typically be stabilized, shifting its melting curve.

Biophysical Confirmation of Direct Binding

Once a putative target is identified, direct physical interaction must be confirmed. This step is critical to ensure the compound isn't acting through an indirect downstream effect.

-

Rationale: Biophysical assays provide quantitative data on binding affinity (e.g., KD) and kinetics (kon/koff), which are essential for structure-activity relationship (SAR) studies.[5] They are cell-free and thus confirm a direct interaction, removing the complexity of the cellular environment.

-

Key Techniques:

-

Surface Plasmon Resonance (SPR): Immobilize the target protein and flow the compound over it to measure binding in real-time. Provides affinity (KD) and kinetic constants.

-

Isothermal Titration Calorimetry (ITC): Measures the heat released or absorbed during the binding event. It is the gold standard for measuring binding thermodynamics.

-

Differential Scanning Fluorimetry (DSF): A high-throughput method to assess compound binding by measuring shifts in the target protein's melting temperature.

-

Target Validation in a Cellular Context

Confirming direct binding is necessary but not sufficient. We must prove that engagement of this target by the compound is responsible for the biological effect.

-

Target Knockdown/Knockout: Using siRNA, shRNA, or CRISPR/Cas9 to reduce or eliminate the expression of the target protein should render the cells resistant to the compound. A positive result here provides a strong causal link between target and phenotype.

-

Cellular Thermal Shift Assay (CETSA): This in-cell assay confirms that the compound engages the target in its native environment. Intact cells are treated with the compound, heated, and the amount of soluble target protein is quantified. Binding stabilizes the protein against thermal denaturation.

The workflow for this validation phase is depicted below.

Caption: Integrated workflow for target validation.

Part 3: Detailed Mechanistic Characterization

With a validated target, the final phase involves characterizing the precise nature of the molecular interaction. For an enzyme, is it competitive, non-competitive, or uncompetitive? For a receptor, is it an agonist, antagonist, or allosteric modulator?

Enzyme Inhibition Kinetics

If the target is an enzyme, classical enzyme kinetics studies are performed to determine the mode of inhibition.[6][7] This is achieved by measuring enzyme velocity at various concentrations of both the substrate and our inhibitor.

-

Rationale: Understanding the mode of inhibition is critical for drug development. For example, a competitive inhibitor's efficacy can be overcome by high physiological concentrations of the natural substrate, whereas a non-competitive inhibitor's cannot.[7]

-

Data Analysis: The data are plotted using methods like Lineweaver-Burk or Michaelis-Menten to visualize the inhibition type.

| Inhibition Type | Effect on Km | Effect on Vmax | Lineweaver-Burk Plot Interpretation |

| Competitive | Increases | Unchanged | Lines intersect on the y-axis |

| Non-competitive | Unchanged | Decreases | Lines intersect on the x-axis |

| Uncompetitive | Decreases | Decreases | Lines are parallel |

Receptor Pharmacology

If the target is a receptor (e.g., a GPCR or nuclear receptor), functional assays are required.

-

Binding Assays: Radioligand binding assays are used to determine if the compound competes with a known ligand for the orthosteric binding site.

-

Functional Assays: Cell-based reporter assays (e.g., luciferase or β-arrestin recruitment assays) are used to measure the downstream signaling output of receptor activation or inhibition. These assays definitively classify the compound as an agonist, antagonist, or inverse agonist.

Structural Biology

Ultimately, the highest resolution view of the mechanism comes from structural biology.

-

Rationale: A co-crystal structure of the compound bound to its target protein provides definitive proof of the binding site and interaction mode.[8] It reveals the specific amino acid residues involved in binding, which is invaluable for rational, structure-based drug design and optimization of the lead compound.

-

Methods:

-

X-ray Crystallography: Provides a high-resolution static picture of the compound in the protein's binding pocket.

-

Cryo-Electron Microscopy (Cryo-EM): Increasingly used for large protein complexes that are difficult to crystallize.

-

Part 4: Key Experimental Protocols

This section provides condensed, step-by-step methodologies for core assays mentioned in this guide.

Protocol 1: Surface Plasmon Resonance (SPR) for Binding Kinetics

-

Immobilization: Covalently immobilize the purified target protein onto a sensor chip (e.g., a CM5 chip via amine coupling).

-

Analyte Preparation: Prepare a dilution series of this compound in running buffer (e.g., HBS-EP+), including a zero-concentration blank.

-

Binding Cycle:

-

Inject the compound at a specific concentration over the target and reference flow cells for a set association time.

-

Switch back to running buffer and monitor the dissociation phase.

-

Inject a regeneration solution (e.g., low pH glycine) to remove any remaining bound compound.

-

-

Data Analysis: Repeat the cycle for all concentrations. Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir) to determine the association rate (kon), dissociation rate (koff), and equilibrium dissociation constant (KD).

Protocol 2: Cellular Thermal Shift Assay (CETSA) for Target Engagement

-

Cell Treatment: Culture cells to ~80% confluency. Treat one set of cells with the compound at the desired concentration and another with vehicle control for 1 hour.

-

Heating: Harvest the cells, wash, and resuspend in PBS. Aliquot the cell suspension into PCR tubes and heat them across a temperature gradient (e.g., 40°C to 64°C) for 3 minutes using a thermal cycler.

-

Lysis: Lyse the cells by freeze-thawing (e.g., 3 cycles of liquid nitrogen and a 25°C water bath).

-

Separation: Separate the soluble fraction (containing non-denatured protein) from the precipitated fraction by centrifugation at 20,000 x g for 20 minutes.

-

Quantification: Analyze the supernatant by Western Blot or ELISA to quantify the amount of soluble target protein at each temperature.

-

Data Analysis: Plot the percentage of soluble protein versus temperature for both vehicle and compound-treated samples. A rightward shift in the melting curve for the compound-treated sample indicates target stabilization and engagement.

Conclusion

The framework presented in this guide outlines a rigorous, multi-stage process for the complete mechanistic elucidation of a novel compound like this compound. By systematically progressing from broad phenotypic observation to high-resolution structural detail, researchers can build a comprehensive and validated understanding of their compound's biological activity. This deep mechanistic insight is the essential foundation for transforming a promising molecule into a precisely targeted and effective therapeutic agent.

References

-

Powell, D. A., & Batey, R. A. (2005). Synthesis of 5,6,7,8-Tetrahydro-1,6-naphthyridines and Related Heterocycles by Cobalt-Catalyzed [2 + 2 + 2] Cyclizations. Organic Letters, 7(14), 2953–2956. [Link]

-

Zhao, X., Smith, S. J., & Metobo, S. E. (2019). 5,6,7,8-Tetrahydro-1,6-naphthyridine Derivatives as Potent HIV-1-Integrase-Allosteric-Site Inhibitors. Journal of Medicinal Chemistry, 62(3), 1348–1361. [Link]

-

BellBrook Labs. (n.d.). Enzyme Assays: The Foundation of Modern Drug Discovery. Retrieved January 17, 2026, from [Link]

-

Nuvisan. (n.d.). Tailored mode-of-action assays to enhance your drug discovery process. Retrieved January 17, 2026, from [Link]

-

Takeda Pharmaceutical Company Limited. (2020). Asymmetric Synthesis of a 5,6,7,8-Tetrahydro-1,6-naphthyridine Scaffold Leading to Potent Retinoid-Related Orphan Receptor γt Inverse Agonist TAK-828F. Organic Process Research & Development, 24(8), 1534-1543. [Link]

-

National Institutes of Health. (2020). Asymmetric Synthesis of a 5,6,7,8-Tetrahydro-1,6-naphthyridine Scaffold Leading to Potent Retinoid-Related Orphan Receptor γt Inverse Agonist TAK-828F. Journal of Organic Chemistry, 85(15), 9896–9905. [Link]

-

Lin, X., & Ji, X. (2022). Mechanisms of Action for Small Molecules Revealed by Structural Biology in Drug Discovery. International Journal of Molecular Sciences, 23(19), 11849. [Link]

-

Bautista-Aguilera, Ó. M., & et al. (2021). Tetrahydrobenzo[h][4][9]naphthyridine–6-chlorotacrine hybrids as a new family of anti-Alzheimer agents. European Journal of Medicinal Chemistry, 213, 113175. [Link]

-

National Center for Biotechnology Information. (2012). Assay Guidance Manual: Mechanism of Action Assays for Enzymes. [Link]

-

Broad Institute. (n.d.). Mechanism of Action: discover your small molecule's interactions and targets. Retrieved January 17, 2026, from [Link]

-

Bartoszewicz, E., & Wolański, A. (2021). Biological Activity of Naturally Derived Naphthyridines. Molecules, 26(14), 4324. [Link]

-

Bartoszewicz, E., & Wolański, A. (2021). Biological Activity of Naturally Derived Naphthyridines. Semantic Scholar. [Link]

-

University of Liège. (n.d.). Synthesis and radioligand binding assays of 6, 7 or 8 benzyloxy analogs of 1-(3,4-dimethoxybenzyl)- or bis-isoquinoliniums. OrBi. [Link]

-

Palacios, F., & et al. (2020). Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. Molecules, 25(21), 5179. [Link]

-

Quiroga, J., & et al. (2022). 1,6-Naphthyridin-2(1H)-ones: Synthesis and Biomedical Applications. Molecules, 27(19), 6543. [Link]

-

Quiroga, J., & et al. (2022). 1,6-Naphthyridin-2(1H)-ones: Synthesis and Biomedical Applications. MDPI. [Link]

-

Ohta, H., & et al. (1998). Axially chiral N-benzyl-N,7-dimethyl-5-phenyl-1,7-naphthyridine-6-carboxamide derivatives as tachykinin NK1 receptor antagonists: determination of the absolute stereochemical requirements. Journal of Medicinal Chemistry, 41(22), 4232-4239. [Link]

-

Amgen Inc. (2009). Methods for the Synthesis of 5,6,7,8-Tetrahydro-1,8-naphthyridine Fragments for αVβ3 Integrin Antagonists. ResearchGate. [Link]

Sources

- 1. 5,6,7,8-Tetrahydro-1,6-naphthyridine Derivatives as Potent HIV-1-Integrase-Allosteric-Site Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. diposit.ub.edu [diposit.ub.edu]

- 4. Asymmetric Synthesis of a 5,6,7,8-Tetrahydro-1,6-naphthyridine Scaffold Leading to Potent Retinoid-Related Orphan Receptor γt Inverse Agonist TAK-828F - PMC [pmc.ncbi.nlm.nih.gov]

- 5. nuvisan.com [nuvisan.com]

- 6. bellbrooklabs.com [bellbrooklabs.com]

- 7. Mechanism of Action Assays for Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. Mechanisms of Action for Small Molecules Revealed by Structural Biology in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]